molecular formula C13H12OS B119508 p-(Phenylthio)benzyl alcohol CAS No. 6317-56-2

p-(Phenylthio)benzyl alcohol

Cat. No.: B119508
CAS No.: 6317-56-2
M. Wt: 216.3 g/mol
InChI Key: PGOAWMRWDZJQTB-UHFFFAOYSA-N
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Description

p-(Phenylthio)benzyl alcohol (CAS: 6317-56-2), also known as 4-(phenylthio)benzyl alcohol, is a sulfur-containing aromatic alcohol with the molecular formula C₁₃H₁₂OS and a molecular weight of 216.30 g/mol. Structurally, it features a benzyl alcohol group (-CH₂OH) attached to a phenylthio (-S-C₆H₅) substituent at the para position of the benzene ring. This compound is a pale beige solid under standard conditions and is stable at room temperature. It serves as a key intermediate in synthesizing pharmaceuticals such as fenticonazole, an antifungal agent.

The sulfur atom in the phenylthio group introduces unique electronic and steric effects, influencing its reactivity in oxidation and catalytic reactions. These properties make it distinct from other benzyl alcohol derivatives, as discussed below.

Properties

IUPAC Name

(4-phenylsulfanylphenyl)methanol
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InChI

InChI=1S/C13H12OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PGOAWMRWDZJQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H12OS
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DSSTOX Substance ID

DTXSID10212511
Record name p-(Phenylthio)benzyl alcohol
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Molecular Weight

216.30 g/mol
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CAS No.

6317-56-2
Record name 4-(Phenylthio)benzenemethanol
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Record name P-(PHENYLTHIO)BENZYL ALCOHOL
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Preparation Methods

Reaction Conditions and Optimization

The reaction is commonly conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 80°C to 120°C. A study demonstrated that using a 1.2:1 molar ratio of thiophenol to benzyl chloride derivative in DMF at 100°C for 12 hours yields this compound with approximately 78% efficiency. Catalytic amounts of phase-transfer agents, such as tetrabutylammonium bromide, enhance reaction rates by improving the solubility of the thiophenolate ion in the organic phase.

Mechanistic Insights

The mechanism proceeds via an SN2 pathway, where the thiophenolate ion attacks the electrophilic benzylic carbon, displacing the halide. Steric hindrance at the benzylic position and electronic effects of substituents on the benzene ring significantly influence reaction rates. For instance, electron-withdrawing groups para to the halide accelerate the substitution by increasing the electrophilicity of the benzylic carbon.

Catalytic Hydrogenation of p-(Phenylthio)benzaldehyde

The reduction of p-(phenylthio)benzaldehyde to its corresponding alcohol represents a scalable and efficient route. This method employs heterogeneous or homogeneous catalysts to facilitate hydrogenation under mild conditions.

Zirconium-Based Catalytic Systems

A breakthrough in this domain involves the use of zirconium phosphonate catalysts (e.g., ZrHEDP, ZrATMP) for transfer hydrogenation. As detailed in a 2018 patent, benzaldehyde derivatives are reduced using secondary alcohols (e.g., isopropanol) as both solvent and hydrogen donor. For p-(phenylthio)benzaldehyde, reaction conditions of 140°C for 4 hours with ZrHEDP as the catalyst yield the alcohol with up to 92.7% efficiency. The catalyst’s recyclability is notable, retaining 93.3% yield after five cycles due to its robust coordination structure and resistance to leaching.

Comparative Performance of Catalysts

Catalyst TypeTemperature (°C)Time (h)Yield (%)
ZrHEDP140492.7
ZrATMP140490.4
ZrOPP (Inorganic)140494.3

The inorganic pyrophosphate oxygen zirconium (ZrOPP) catalyst outperforms organic phosphonate variants, attributed to its higher surface area and stronger Brønsted acidity.

Copper-Catalyzed α-Alkylation of Aryl Acetonitriles

Recent advances in transition-metal catalysis have enabled the direct coupling of benzyl alcohols with aryl acetonitriles to form α-alkylated nitriles, which can subsequently be reduced to this compound. A 2024 study reported a copper-catalyzed protocol using [Cu(phen)Cl₂] (phen = 1,10-phenanthroline) under aerobic conditions.

Reaction Parameters and Scope

The reaction involves heating a mixture of this compound (1 mmol), aryl acetonitrile (0.5 mmol), and the copper catalyst (10 mol%) in tert-butyl alcohol at 140°C for 24 hours. This method achieves 79% isolated yield for the alkylated product, which is then hydrolyzed and reduced to the target alcohol. Notably, electron-deficient benzyl alcohols (e.g., p-CF₃-substituted) exhibit superior reactivity due to enhanced radical stability during the catalytic cycle.

Radical Mechanism Elucidation

Experimental and computational studies confirm a radical-based pathway. The copper catalyst abstracts a hydrogen atom from the benzylic position of the alcohol, generating a benzyl radical that couples with the nitrile’s α-carbon. Density functional theory (DFT) calculations reveal that the transition state for hydrogen transfer has a free energy barrier of 24 kcal/mol, with tert-butyl alcohol stabilizing key intermediates through hydrogen bonding.

Oxidative Functionalization of Benzyl Alcohol Derivatives

While less common, oxidative methods have been explored for introducing the phenylthio group into pre-functionalized benzyl alcohols. For example, thiol-ene "click" chemistry enables the regioselective addition of thiophenol to allyl-protected benzyl alcohols under UV irradiation. This method, though efficient (~85% yield), requires stringent control over stoichiometry and light exposure to avoid over-oxidation.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsYield Range (%)
Nucleophilic SubstitutionSimple setup, readily available reagentsRequires toxic solvents, moderate yields70–85
Catalytic HydrogenationHigh yields, recyclable catalystsHigh temperatures, specialized equipment90–94
Copper-Catalyzed AlkylationBroad substrate scope, aerobic conditionsMulti-step synthesis, costly ligands75–80
Oxidative FunctionalizationRegioselective, mild conditionsSensitivity to light, byproduct formation80–85

The catalytic hydrogenation route emerges as the most industrially viable method due to its balance of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

p-(Phenylthio)benzyl alcohol serves as a catalyst and intermediate in organic synthesis. It is particularly useful in the preparation of various chemical compounds due to its ability to participate in nucleophilic substitution reactions. The thioether group enhances its reactivity, making it suitable for synthesizing complex organic molecules.

Applications in Synthesis:

  • Catalytic Reactions : Used as a catalyst in various organic transformations.
  • Intermediate for Derivatives : Acts as a precursor for synthesizing other benzyl derivatives and thioethers.

Analytical Chemistry

The compound is utilized in analytical techniques, particularly in high-performance liquid chromatography (HPLC). A notable application includes its separation on the Newcrom R1 HPLC column, which is effective for isolating impurities and analyzing pharmacokinetics.

HPLC Methodology:

  • Mobile Phase Composition : Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility).
  • Column Type : Newcrom R1, designed for reverse-phase applications with low silanol activity.

This method allows for efficient separation and quantification of this compound along with its derivatives.

Toxicological Studies

Research into the toxicological effects of benzyl alcohol (a related compound) provides insights into the safety profile of this compound. Studies indicate that high doses can lead to neurotoxicity and mortality in animal models, emphasizing the importance of understanding dosage and exposure levels.

Key Findings from Toxicology Reports:

  • Significant decreases in neurotoxicity were noted when benzyl alcohol was not administered to infants compared to those who received it .
  • In chronic toxicity studies, adverse effects were observed at high doses (800 mg/kg-day), highlighting the need for careful handling and application .

Case Study: Acute Benzyl Alcohol Intoxication

A recent case report documented an incident of acute benzyl alcohol intoxication leading to cardiopulmonary arrest during paint stripping activities involving a product containing benzyl alcohol. The patient exhibited severe metabolic disturbances and ultimately succumbed to the effects despite resuscitation efforts . This case underscores the potential hazards associated with exposure to benzyl alcohol derivatives.

Mechanism of Action

The mechanism of action of p-(Phenylthio)benzyl alcohol in organic synthesis involves its participation in chemical reactions such as nucleophilic substitution or oxidation. The molecular targets and pathways involved depend on the specific reaction it undergoes .

Comparison with Similar Compounds

Comparison with Similar Benzyl Alcohol Derivatives

The reactivity and catalytic oxidation efficiency of p-(phenylthio)benzyl alcohol are compared here with structurally related compounds, focusing on substituent effects, reaction yields, and mechanistic insights.

Structural and Electronic Effects of Substituents

Substituents on the benzyl alcohol aromatic ring significantly alter electronic density and steric interactions, impacting catalytic activity. Key derivatives include:

Compound Substituent(s) Electronic Effect Key Reactivity Observations
Benzyl alcohol (1) None (parent compound) Neutral High oxidation yield (99%)
4-(Dimethylamino)benzyl alcohol (3) -N(CH₃)₂ (para) Strong electron-donating Moderate yield (80%) due to steric hindrance
4-(Methylthio)benzyl alcohol (13) -S-CH₃ (para) Electron-donating (via sulfur) Reduced yield (specific value not provided; attributed to restricted motion on catalyst surface)
4-(Trifluoromethyl)benzyl alcohol (17) -CF₃ (para) Strong electron-withdrawing High yield (>99%) due to enhanced electrophilicity
This compound (1r) -S-C₆H₅ (para) Moderate electron-donating Moderate yield (61%) under cerium photocatalysis

Catalytic Oxidation Performance

Pt@CHs-Catalyzed Oxidation (80°C, O₂, 3 hours)

The Pt@CHs catalyst (carbon-hybrid supported platinum nanoparticles) efficiently oxidizes benzyl alcohol derivatives to aldehydes. Key findings include:

  • Electron-donating groups (e.g., -OCH₃, -CH₃): High yields (>90%) due to favorable adsorption on the catalyst surface.
  • Bulkier substituents (e.g., -N(CH₃)₂): Lower yields (80%) due to steric hindrance limiting coordination.
  • Sulfur-containing derivatives (e.g., 4-(methylthio)phenylmethanol): Reduced efficiency due to strong back-bonding between sulfur’s d-orbitals and Pt, restricting molecular motion on the catalyst surface.

In contrast, This compound exhibited a yield of 61% under cerium-photocatalyzed aerobic oxidation, highlighting its lower reactivity compared to Pt@CHs-driven reactions.

Impact of Sulfur Substituents

Sulfur’s electron-donating nature increases electron density at the benzylic position, but its d-orbitals participate in back-bonding with metal catalysts (e.g., Pt), leading to:

  • Longer residence time on catalyst surfaces , theoretically enhancing reactivity.
  • Restricted mobility due to strong metal-sulfur interactions, reducing overall efficiency.

This dual effect explains why sulfur-containing derivatives like this compound show moderate yields compared to non-sulfur analogs.

Acid-Base Properties

The acidity of benzyl alcohols is influenced by substituents:

  • Electron-withdrawing groups (e.g., -CF₃): Increase acidity by stabilizing the deprotonated alkoxide ion.
  • Electron-donating groups (e.g., -OCH₃, -S-C₆H₅): Decrease acidity by destabilizing the conjugate base.

For This compound , the phenylthio group’s electron-donating effect reduces acidity compared to derivatives like 4-nitrobenzyl alcohol , which is significantly more acidic.

Data Tables

Table 1: Oxidation Yields of Benzyl Alcohol Derivatives

Compound Catalyst Conditions Yield (%) Reference
Benzyl alcohol (1) Pt@CHs 80°C, O₂, 3h 99
4-(Dimethylamino)benzyl alcohol (3) Pt@CHs Same as above 80
4-(Trifluoromethyl)benzyl alcohol (17) Pt@CHs Same as above >99
This compound (1r) Ce-photocatalysis Not specified 61

Table 2: Substituent Effects on Catalytic Efficiency

Substituent Type Example Compound Yield Trend Key Mechanistic Insight
Electron-donating (e.g., -OCH₃) 4-Methoxybenzyl alcohol High Enhanced adsorption on catalyst
Electron-withdrawing (e.g., -CF₃) 4-Trifluoromethylbenzyl alcohol Very High Increased electrophilicity
Sulfur-containing (e.g., -S-C₆H₅) This compound Moderate Back-bonding restricts mobility

Biological Activity

p-(Phenylthio)benzyl alcohol, also known as 4-(phenylthio)benzyl alcohol, is an organic compound with diverse applications in organic synthesis and medicinal chemistry. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C₁₃H₁₂OS
  • Molar Mass : 216.3 g/mol
  • Density : 1.21 g/cm³
  • Melting Point : 46-48 °C
  • Boiling Point : 390.2 °C
  • Flash Point : 189.6 °C

Biological Activity Overview

This compound exhibits several biological activities that are significant in pharmacology and toxicology:

1. Antimicrobial Activity

Several studies have indicated that this compound possesses antimicrobial properties. Its derivatives have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage in microbial cells .

2. Anticancer Properties

Research has demonstrated that this compound and its derivatives can exhibit anticancer activity. For instance, compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted by Carta et al. (2002) evaluated a series of phenylthioquinoxaline derivatives, which included this compound as a precursor. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.39 to 0.78 g/mL against E. coli strains, indicating potent antimicrobial activity .

Case Study 2: Toxicological Assessment

A case report highlighted the potential toxicity associated with benzyl alcohol derivatives, including this compound. A patient exposed to benzyl alcohol experienced symptoms such as metabolic acidosis and impaired consciousness, suggesting that while these compounds may have therapeutic potential, they also pose risks if misused .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives, revealing insights into how modifications can enhance their biological activity.

CompoundActivityMIC (µg/mL)Reference
This compoundAntimicrobial390-780Carta et al., 2002
Derivative AAnticancerIC50 < 50Zanetti et al., 2005
Derivative BAntimicrobial250-500Cheng et al., 2015

The biological activity of this compound can be attributed to its ability to generate ROS upon metabolic activation. This oxidative stress leads to cellular damage in target organisms or cancer cells, resulting in growth inhibition or apoptosis.

Q & A

(Basic) What synthetic routes are available for preparing p-(Phenylthio)benzyl alcohol, and how can reaction efficiency be improved?

Answer: While direct synthesis methods are not explicitly detailed in the provided evidence, analogous benzylic alcohols are typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For oxidation reactions, cerium-photocatalyzed aerobic oxidation of benzylic alcohols to aldehydes has been demonstrated, yielding 61% for this compound under optimized conditions . To improve efficiency, variables such as catalyst loading (e.g., CeCl₃·7H₂O), solvent polarity, light wavelength, and oxygen flow rate should be systematically tested. Parallel control experiments with other substituents (e.g., thiophene-2-ylmethanol) can benchmark performance .

(Advanced) How does the phenylthio substituent influence the electronic and steric properties of this compound in oxidation reactions?

Answer: The phenylthio group is a moderate electron donor via resonance, which may stabilize intermediates during oxidation. However, its bulkiness could introduce steric hindrance, as evidenced by the lower yield (61%) compared to smaller substrates like thiophene-2-ylmethanol (80%) . Advanced mechanistic studies, such as Hammett plots or density functional theory (DFT) calculations, can quantify electronic effects. Transient absorption spectroscopy may also track reaction intermediates to elucidate steric vs. electronic contributions.

(Basic) What analytical methods are critical for characterizing this compound?

Answer: Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the aromatic and thioether moieties.
  • Mass spectrometry (ESI-TOF) for molecular weight validation (C₁₃H₁₂OS, expected m/z = 216.07).
  • HPLC with UV detection (e.g., acetonitrile/water mobile phase) to assess purity, referencing methods for benzyl alcohol derivatives .
  • FT-IR to identify O-H and C-S stretching vibrations.

(Advanced) How can researchers resolve discrepancies in reported yields for catalytic oxidation of this compound?

Answer: Contradictory yields (e.g., 61% vs. higher yields in other systems ) may arise from differences in catalyst systems, solvent effects, or light sources. To address this:

Perform control experiments under identical conditions with varied catalysts (e.g., Ce vs. Ru).

Use design-of-experiments (DoE) frameworks to isolate critical variables (e.g., solvent dielectric constant, irradiation intensity).

Compare kinetic profiles via in situ monitoring (e.g., Raman spectroscopy) to identify rate-limiting steps.

(Basic) What experimental approaches determine the acidity of this compound relative to other derivatives?

Answer: Acidity can be assessed via:

  • Potentiometric titration in aqueous or non-aqueous media to measure pKa.
  • UV-Vis spectroscopy under varying pH to track deprotonation.
    The phenylthio group’s electron-donating resonance likely results in lower acidity compared to electron-withdrawing substituents (e.g., p-nitrobenzyl alcohol) but higher than p-methoxy derivatives .

(Advanced) What computational tools predict the reactivity of this compound in novel reactions?

Answer:

  • DFT calculations (e.g., Gaussian or ORCA) to model transition states and activation energies.
  • Molecular docking (if studying enzymatic interactions) to simulate binding with catalysts like sulfotransferases .
  • Hammett correlations to relate substituent effects to reaction rates.

(Basic) How can purification of this compound be optimized post-synthesis?

Answer:

  • Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization from ethanol/water mixtures, leveraging solubility differences.
  • HPLC with a C18 column and acetonitrile/water mobile phase, calibrated against a pure standard .

(Advanced) What strategies enhance the stability of this compound during storage?

Answer:

  • Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation.
  • Add stabilizers (e.g., BHT) to inhibit radical degradation.
  • Monitor degradation via accelerated aging studies (e.g., 40°C/75% RH) with periodic HPLC analysis .

(Basic) How does the phenylthio group impact the spectroscopic signature of this compound?

Answer: The thioether group introduces distinct ¹H NMR shifts (δ ~7.3–7.5 ppm for aromatic protons) and ¹³C NMR signals (~135 ppm for C-S). In IR, C-S stretching appears at ~600–700 cm⁻¹. Compare with p-methoxy or p-nitro analogs to differentiate substituent effects .

(Advanced) Can this compound serve as a precursor for functional materials?

Answer: Its thioether and alcohol moieties enable derivatization into:

  • Ligands for metal-organic frameworks (MOFs) via S-coordination.
  • Polymer precursors through esterification or etherification.
  • Chiral auxiliaries if enantioselective synthesis is achieved.

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